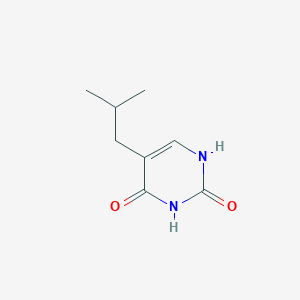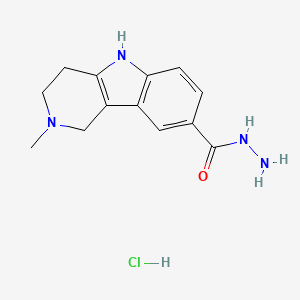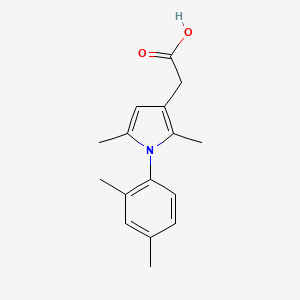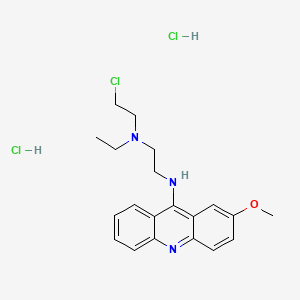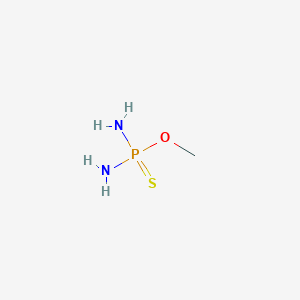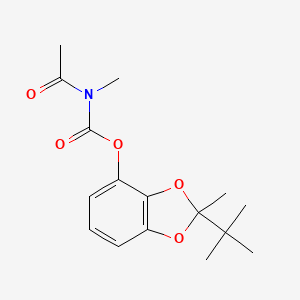
1,3-Benzodioxol-4-ol, 2-tert-butyl-2-methyl-, acetylmethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxol-4-ol, 2-tert-butyl-2-methyl-, acetylmethylcarbamate is an organic compound with a complex structure It contains a benzodioxole ring, a tert-butyl group, a methyl group, and an acetylmethylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-4-ol, 2-tert-butyl-2-methyl-, acetylmethylcarbamate typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the tert-butyl and methyl groups, and the attachment of the acetylmethylcarbamate moiety. Common reagents used in these reactions include tert-butyl alcohol, methyl iodide, and acetyl chloride. The reaction conditions often involve the use of catalysts such as Lewis acids and bases to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxol-4-ol, 2-tert-butyl-2-methyl-, acetylmethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reaction conditions vary depending on the desired transformation, with factors such as solvent choice, temperature, and reaction time being critical .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1,3-Benzodioxol-4-ol, 2-tert-butyl-2-methyl-, acetylmethylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxol-4-ol, 2-tert-butyl-2-methyl-, acetylmethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxol-4-ol: A simpler analog without the tert-butyl, methyl, and acetylmethylcarbamate groups.
2-tert-butyl-2-methyl-1,3-benzodioxole: Lacks the acetylmethylcarbamate moiety.
Acetylmethylcarbamate derivatives: Compounds with similar carbamate functionality but different aromatic or aliphatic groups.
Uniqueness
1,3-Benzodioxol-4-ol, 2-tert-butyl-2-methyl-, acetylmethylcarbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
40374-15-0 |
|---|---|
Formule moléculaire |
C16H21NO5 |
Poids moléculaire |
307.34 g/mol |
Nom IUPAC |
(2-tert-butyl-2-methyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate |
InChI |
InChI=1S/C16H21NO5/c1-10(18)17(6)14(19)20-11-8-7-9-12-13(11)22-16(5,21-12)15(2,3)4/h7-9H,1-6H3 |
Clé InChI |
WQHPLOJGHXJQEE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C(=O)OC1=CC=CC2=C1OC(O2)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


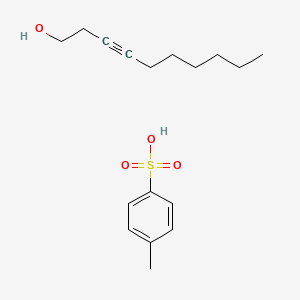
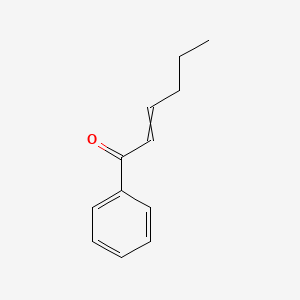
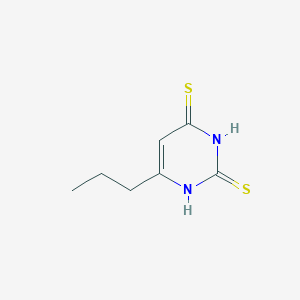
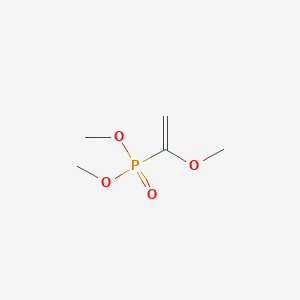
![2-[(3-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14658693.png)
![N-[(Diethylamino)methyl]pyridine-4-carbothioamide](/img/structure/B14658701.png)

